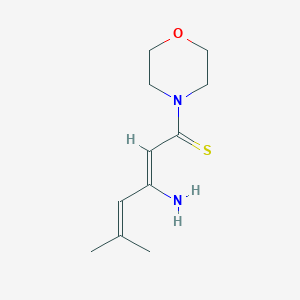
(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes a morpholine ring substituted with a 3-amino-5-methyl-1-thioxo-2,4-hexadienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method includes the reaction of morpholine with 3-amino-5-methyl-1-thioxo-2,4-hexadienyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated morpholine derivatives
Applications De Recherche Scientifique
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-methyl-2,4-hexadienthiomorpholid
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- stands out due to its unique combination of a morpholine ring and a thioxo-hexadienyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a preferred choice in certain research and industrial contexts.
Propriétés
Numéro CAS |
140868-77-5 |
|---|---|
Formule moléculaire |
C11H18N2OS |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)7-10(12)8-11(15)13-3-5-14-6-4-13/h7-8H,3-6,12H2,1-2H3/b10-8- |
Clé InChI |
DOPCPOHNOOWVLC-NTMALXAHSA-N |
SMILES |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
SMILES isomérique |
CC(=C/C(=C/C(=S)N1CCOCC1)/N)C |
SMILES canonique |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
Synonymes |
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















